An In-depth Technical Guide to Pyridine-2-methanol 1-oxide (CAS: 10242-36-1)
An In-depth Technical Guide to Pyridine-2-methanol 1-oxide (CAS: 10242-36-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has consistently shown that a deep, mechanistic understanding of a chemical entity is paramount to its successful application, particularly in the intricate field of drug development. This guide is crafted to provide not just a compilation of data on Pyridine-2-methanol 1-oxide, but a synthesized resource that delves into the "why" behind its properties and experimental protocols. The structure of this document is intentionally fluid, designed to logically present the core characteristics, synthesis, and potential applications of this versatile molecule, empowering researchers to leverage its full potential.
Section 1: Core Molecular Profile
Pyridine-2-methanol 1-oxide, with the CAS number 10242-36-1, is a heterocyclic compound featuring a pyridine N-oxide core with a hydroxymethyl substituent at the 2-position. This unique arrangement of functional groups imparts a distinct set of physicochemical properties that make it a valuable intermediate in organic synthesis and a molecule of interest in medicinal chemistry.[1][2]
Physicochemical and Computed Properties
The introduction of the N-oxide functionality significantly alters the electronic properties of the pyridine ring, enhancing its reactivity and modifying its interaction with biological targets. The hydroxymethyl group provides a handle for further functionalization and influences the molecule's solubility and hydrogen bonding capacity.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₂ | [2] |
| Molecular Weight | 125.13 g/mol | [1][2] |
| Appearance | White Solid | [3] |
| Melting Point | 93-96 °C | |
| XLogP3-AA | -0.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Topological Polar Surface Area | 45.7 Ų | [1] |
Note: The melting point is a representative value and may vary based on purity.
Structural Representation
Caption: 2D structure of Pyridine-2-methanol 1-oxide.
Section 2: Synthesis and Mechanistic Considerations
The synthesis of Pyridine-2-methanol 1-oxide is most commonly achieved through the N-oxidation of a corresponding pyridine derivative. A prevalent and industrially scalable method involves the oxidation of 2-picoline (2-methylpyridine). Understanding the mechanism of this transformation is key to optimizing reaction conditions and ensuring a high yield of the desired product.
Synthetic Pathway Overview
A general and effective route involves a two-step process starting from 2-picoline. The first step is the N-oxidation of the pyridine ring, followed by functionalization of the methyl group. A more direct, one-step hydroxymethylation of pyridine N-oxides has also been recently reported, offering a more streamlined approach.[3]
Caption: General synthetic scheme for Pyridine-2-methanol 1-oxide.
Detailed Experimental Protocol: N-Oxidation of 2-Picoline
This protocol is a representative example of the N-oxidation step. The choice of oxidizing agent and reaction conditions is critical for achieving high selectivity and yield. Peracetic acid or hydrogen peroxide in the presence of an acid catalyst are commonly employed.
Materials:
-
2-Picoline
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% solution)
-
Sodium Bicarbonate
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-picoline in glacial acetic acid. The acetic acid acts as both a solvent and a catalyst, activating the hydrogen peroxide.
-
Addition of Oxidant: Cool the mixture in an ice bath and add hydrogen peroxide dropwise, maintaining the internal temperature below 30 °C. This exothermic reaction requires careful temperature control to prevent side reactions and ensure safety.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. This step should be performed slowly and with cooling to control the effervescence.
-
Extraction: Extract the aqueous layer with dichloromethane. The N-oxide product is more polar than the starting material and will partition into the organic phase.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-picoline N-oxide.
-
Further Functionalization: The resulting 2-picoline N-oxide can then be converted to Pyridine-2-methanol 1-oxide through various methods, such as reaction with acetic anhydride followed by hydrolysis.[4]
Self-Validating System: The purity and identity of the synthesized 2-picoline N-oxide should be confirmed by NMR and mass spectrometry before proceeding to the next step. The successful formation of the N-oxide is evidenced by a downfield shift of the aromatic protons in the ¹H NMR spectrum compared to the starting 2-picoline.
Section 3: Spectroscopic Characterization
A thorough spectroscopic analysis is essential for confirming the structure and purity of Pyridine-2-methanol 1-oxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aromatic protons and the methylene protons of the hydroxymethyl group. The N-oxide group causes a general downfield shift of the ring protons compared to the parent pyridine. The protons on the pyridine ring will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling. The methylene protons will typically appear as a singlet, and the hydroxyl proton will be a broad singlet, the chemical shift of which is dependent on concentration and solvent. For pyridine N-oxide itself, the aromatic protons appear as a multiplet between δ 7.35-7.37 ppm and δ 8.25-8.27 ppm in CDCl₃.[1][5]
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the five carbons of the pyridine ring and the one carbon of the hydroxymethyl group. The carbons attached to the nitrogen and oxygen atoms will be the most deshielded. For pyridine N-oxide, the carbon signals appear at δ 125.3, 125.5, and 138.5 ppm in CDCl₃.[1][5]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands to expect include:
-
O-H Stretch: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretch (aromatic): Peaks above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
N-O Stretch: A strong absorption band typically in the range of 1300-1200 cm⁻¹.
-
C=C and C=N Stretch (aromatic ring): Multiple bands in the 1600-1400 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) at m/z 125. Common fragmentation patterns for pyridine N-oxides include the loss of an oxygen atom ([M-16]⁺) and cleavage of the side chain. The fragmentation of the hydroxymethyl group can lead to the loss of CH₂OH ([M-31]⁺).
Section 4: Applications in Drug Discovery and Development
The unique electronic and structural features of Pyridine-2-methanol 1-oxide make it an attractive scaffold in medicinal chemistry. Pyridine N-oxides, in general, have been investigated for a range of biological activities, including as anticancer agents.
Role as a Synthetic Intermediate
The hydroxymethyl group serves as a versatile handle for introducing other functional groups, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. The N-oxide moiety can influence the pharmacokinetic properties of a drug molecule, such as solubility and metabolic stability.[6]
Potential as an Anticancer Agent
Pyridine-containing compounds are prevalent in a number of approved anticancer drugs. The N-oxide functionality can act as a bioreductive group, meaning it can be selectively reduced in the hypoxic (low oxygen) environment often found in solid tumors. This can lead to the activation of a prodrug specifically at the tumor site, minimizing systemic toxicity.
Caption: Proposed mechanism of action for pyridine N-oxide-based anticancer prodrugs.
While specific in-vitro and in-vivo studies on the anticancer activity of Pyridine-2-methanol 1-oxide are not extensively documented in publicly available literature, its structural motifs are present in compounds that have shown promise. The rationale for its investigation lies in the potential for the N-oxide to be reduced in hypoxic cancer cells, leading to the formation of a cytotoxic agent. Further research is warranted to explore this potential and to synthesize and screen derivatives of Pyridine-2-methanol 1-oxide for their anticancer efficacy.
Section 5: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Pyridine-2-methanol 1-oxide.
Hazard Identification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Pyridine-2-methanol 1-oxide is classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[1]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.
-
Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
References
- Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.4c02347]
- Pyridine-2-methanol 1-oxide | C6H7NO2 | CID 82488. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/82488]
- 2-(Hydroxymethyl)pyridine(586-98-1) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/586-98-1_1hnmr.htm]
- N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry. [URL: https://www.rsc.
- pyridine-2-methanol 1-oxide 10242-36-1 wiki. Guidechem. [URL: https://www.guidechem.com/wiki/pyridine-2-methanol-1-oxide-10242-36-1.html]
- CAS No : 10242-36-1 | Product Name : 2-(Hydroxymethyl)pyridine N-Oxide. Pharmaffiliates. [URL: https://www.
- 2-(Hydroxymethyl)pyridine N-oxide | 10242-36-1. Biosynth. [URL: https://www.biosynth.com/p/FH24412/2-hydroxymethyl-pyridine-n-oxide]
- 2-(Hydroxymethyl)pyridine, 98%, Thermo Scientific. Thermo Fisher Scientific. [URL: https://www.thermofisher.
- 2-(Hydroxymethyl)pyridine Safety Data Sheet. Jubilant Ingrevia. [URL: https://www.jubilantingrevia.com/upload/files/2-Hydroxymethyl_Pyridine.pdf]
- The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. ResearchGate. [URL: https://www.researchgate.
- Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.
